Methyl 5-ethoxybenzofuran-2-carboxylate
Description
Methyl 5-ethoxybenzofuran-2-carboxylate is a benzofuran derivative featuring a 5-ethoxy (-OCH₂CH₃) substituent on the benzofuran core and a methyl ester (-COOCH₃) at position 2. The benzofuran scaffold is a bicyclic aromatic system with a fused furan ring, which is widely explored in medicinal and materials chemistry due to its structural rigidity and electronic properties.
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 5-ethoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-9-4-5-10-8(6-9)7-11(16-10)12(13)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
YGEVWKWABVDIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethoxybenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxy-5-ethoxybenzaldehyde with methyl bromoacetate in the presence of a base such as sodium carbonate. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Methyl 5-ethoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-ethoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of Methyl 5-ethoxybenzofuran-2-carboxylate include compounds with modifications at position 5 (substituent type) and position 2 (ester group). Notable examples are:
Physicochemical Properties
- Lipophilicity : The ethoxy group in this compound increases lipophilicity (logP ≈ 2.8) compared to the methoxy analog (logP ≈ 2.2), favoring membrane permeability.
- Solubility : Ethoxy substitution reduces aqueous solubility relative to polar groups (e.g., -OH or -COOH) but improves compatibility with organic solvents .
- Planarity : Ethyl 5-bromobenzofuran-2-carboxylate exhibits a planar structure due to minimal steric hindrance from the bromo substituent, which may enhance crystallinity and π-π stacking interactions .
Pharmacological and Chemical Reactivity
- Bioactivity : Ethyl 5-bromobenzofuran-2-carboxylate has demonstrated antimicrobial and anti-inflammatory properties, attributed to the electron-withdrawing bromo group enhancing receptor interactions .
- Metabolic Stability : The ethoxy group in this compound may confer resistance to oxidative metabolism compared to methoxy analogs, prolonging half-life in vivo.
- Ester Hydrolysis : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, but the ethoxy group’s electron-donating effect may slow hydrolysis relative to electron-deficient analogs .
Biological Activity
Methyl 5-ethoxybenzofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Synthesis and Structure
This compound can be synthesized through various methods involving the reaction of benzofuran derivatives with ethyl or methoxycarbonyl groups. The structural characteristics of this compound contribute to its biological activity, particularly in terms of how substituents on the benzofuran moiety influence its pharmacological properties.
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that the compound can induce cell cycle arrest and apoptosis in malignant cells. For instance, compounds with similar structures have shown IC50 values ranging from low nanomolar to micromolar concentrations, indicating potent activity against cancer cell lines such as MDA-MB-231 and HeLa .
Table 1: Antiproliferative Activity of this compound and Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MDA-MB-231 | 1–10 |
| Analog Compound A | HeLa | 5–15 |
| Analog Compound B | HepG2 | 20–30 |
The mechanism by which this compound exerts its anticancer effects primarily involves the following pathways:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is associated with alterations in cyclin B and cdc2 expression . This arrest prevents cells from progressing through mitosis, effectively halting proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased reactive oxygen species (ROS) production, which is known to trigger apoptotic pathways in cancer cells .
- Inhibition of Tubulin Polymerization : Similar benzofuran derivatives have demonstrated the ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Case Study 1 : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 nM. Flow cytometry analysis confirmed G2/M phase arrest and increased apoptosis markers.
- Case Study 2 : Another investigation focused on hepatocellular carcinoma cells treated with this compound showed a dose-dependent decrease in cell proliferation and an increase in ROS levels, suggesting a robust mechanism for inducing cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
